N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amide, a piperazine ring, and a tosyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, could impart some rigidity to the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Anticancer and Anticonvulsant Activities
Anticancer Potential : Research on functionalized amino acid derivatives, including those similar to the chemical structure , has shown promising cytotoxicity against human cancer cell lines, indicating potential utility in designing new anticancer agents. Compounds with specific structural modifications have demonstrated interesting cytotoxicity in ovarian and oral cancers, suggesting the importance of structural features in therapeutic efficacy (Kumar et al., 2009).
Anticonvulsant Properties : Studies on ameltolide derivatives, which share a structural resemblance to the compound of interest, have revealed superior anticonvulsant activities compared to phenytoin in certain seizure models. These findings suggest the potential of structurally related compounds in developing novel anticonvulsant therapies (Lambert et al., 1995).
Polymer and Material Science
Polymer Carriers for Drug Delivery : Research on poly(amido-amine)s carrying primary amino groups as side substituents has shown that these polymers can be suitable carriers for carboxylated drugs. Such polymers have recognized potential as nonviral vectors, indicating the relevance of amine-functionalized compounds in biomedical applications (Malgesini et al., 2003).
Electrochromic Materials : Studies have synthesized novel polyamides with pendent units that include triphenylamine, showing good solubility and thermal stability. These materials have applications in electrochromic devices, suggesting the utility of similar chemical structures in creating functional materials with desirable electronic properties (Liou & Chang, 2008).
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-17-8-10-20(11-9-17)32(30,31)27(23(29)26-14-12-25(4)13-15-26)16-22(28)24-21-7-5-6-18(2)19(21)3/h5-11H,12-16H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEROBQVNMCHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2C)C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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